Urea, 1-(1-naphthyl)-3-phenyl-2-thio-
Description
Contextual Significance of N,N'-Disubstituted Thioureas in Advanced Organic Chemistry
N,N'-disubstituted thioureas are a class of organic compounds characterized by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms, which are in turn substituted with various organic groups. The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom) allows these molecules to form intricate intermolecular and intramolecular hydrogen-bonding networks. This capacity for self-assembly is a cornerstone of their importance in supramolecular chemistry, where they are utilized in the construction of complex, ordered structures. dntb.gov.ua
The thione (C=S) and amine (N-H) functionalities also impart these molecules with significant potential in coordination chemistry, acting as versatile ligands for a variety of metal ions. nih.govmdpi.com The electronic properties of the substituents on the nitrogen atoms can be readily tuned, allowing for the synthesis of thioureas with specific coordination preferences and catalytic activities. This has led to their application in catalysis and as chemosensors for the detection of anions and cations. analis.com.my Furthermore, the structural framework of N,N'-disubstituted thioureas is a common motif in a wide range of biologically active compounds, exhibiting properties such as antibacterial, antifungal, and anticancer activities. nih.govmdpi.com
Academic Research Trajectory of 1-(1-Naphthyl)-3-phenyl-2-thio-urea within Specialized Chemical Disciplines
The academic investigation of 1-(1-naphthyl)-3-phenyl-2-thiourea and its close analogs has been a subject of growing interest. Research into this specific class of compounds often begins with their synthesis, which is typically achieved through the reaction of 1-naphthyl isothiocyanate with aniline (B41778). analis.com.myijcrt.org This straightforward synthetic route allows for the preparation of a wide array of derivatives with different substitution patterns on the phenyl ring, enabling systematic studies of structure-property relationships.
Early research in this area was often focused on the fundamental characterization of these molecules, including their spectroscopic properties. More recent studies have delved into the intricate details of their three-dimensional structures through single-crystal X-ray diffraction analysis. nih.govnih.govresearchgate.net These structural studies have been crucial in understanding the conformational preferences of the molecule, particularly the orientation of the naphthyl and phenyl rings relative to the thiourea (B124793) core, and the nature of the intramolecular hydrogen bonding between the N-H and the sulfur or other acceptor groups.
The research trajectory has also expanded to explore the applications of these compounds. In the field of materials science, the ability of naphthyl-phenyl thiourea derivatives to form stable, ordered supramolecular assemblies is being investigated for the development of new functional materials. In medicinal chemistry, these compounds are being explored as potential therapeutic agents, leveraging the known biological activities of the thiourea scaffold.
Scope and Research Objectives for the Investigation of 1-(1-Naphthyl)-3-phenyl-2-thio-urea Structures
The primary objectives for the investigation of 1-(1-naphthyl)-3-phenyl-2-thiourea and its derivatives are multifaceted and span several key areas of chemical research:
Synthesis and Characterization: A fundamental objective is the development of efficient and versatile synthetic methods to produce these compounds in high purity and yield. analis.com.myresearchgate.net Comprehensive characterization using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, is essential to confirm their chemical identity and purity. nih.govnih.gov
Structural Elucidation: A major focus of research is the detailed elucidation of the three-dimensional structure of these molecules in the solid state using single-crystal X-ray diffraction. nih.govnih.govresearchgate.net This allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a deep understanding of the molecule's conformation and the non-covalent interactions that govern its packing in the crystal lattice.
Supramolecular Chemistry: Researchers aim to understand and control the self-assembly of these molecules into larger, well-defined supramolecular architectures. This involves studying the role of hydrogen bonding, π-π stacking interactions between the aromatic rings, and other non-covalent forces in directing the formation of these assemblies. dntb.gov.ua
Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), are employed to complement experimental findings. These computational studies can provide insights into the electronic structure, conformational preferences, and spectroscopic properties of the molecules, aiding in the interpretation of experimental data and guiding the design of new derivatives with desired properties. nih.gov
The following tables present a compilation of typical research findings for N,N'-disubstituted thioureas containing a naphthyl group, which are analogous to 1-(1-naphthyl)-3-phenyl-2-thiourea.
Table 1: Representative Spectroscopic Data for Naphthyl-Substituted Thiourea Derivatives
| Spectroscopic Technique | Characteristic Peak/Signal | Interpretation |
| FT-IR (cm⁻¹) | ~3300 | N-H stretching vibration |
| ~1600 | C=C aromatic stretching | |
| ~1500 | N-H bending vibration | |
| ~1350 | C-N stretching vibration | |
| ~800 | C=S stretching vibration | |
| ¹H-NMR (ppm) | 10.0 - 11.0 | N-H proton (amide) |
| 8.5 - 9.5 | N-H proton (thioamide) | |
| 7.0 - 8.5 | Aromatic protons (naphthyl and phenyl) | |
| ¹³C-NMR (ppm) | ~180 | C=S (thiocarbonyl) carbon |
| 120 - 140 | Aromatic carbons |
Data compiled from analogous compounds reported in the literature.
Table 2: Selected Crystallographic Data for a Representative N-(1-Naphthoyl)-3-(halo-phenyl)thiourea nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Bond Lengths (Å) | |
| C=S | 1.67 |
| C=O | 1.22 |
| C-N (amide) | 1.38 |
| C-N (thioamide) | 1.35 |
| **Bond Angles (°) ** | |
| N-C-N | 115 |
| N-C=S | 120 |
| Dihedral Angle (°) | |
| Naphthyl/Phenyl | Varies with substitution |
This data is for a closely related compound and serves as an illustrative example.
Structure
2D Structure
3D Structure
Properties
CAS No. |
24775-57-3 |
|---|---|
Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-phenylthiourea |
InChI |
InChI=1S/C17H14N2S/c20-17(18-14-9-2-1-3-10-14)19-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H2,18,19,20) |
InChI Key |
GYAYLPVAZFFNTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC3=CC=CC=C32)S |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Other CAS No. |
24775-57-3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for 1 1 Naphthyl 3 Phenyl 2 Thio Urea
Modern Synthetic Approaches to Thio-Urea Scaffolds: Innovations Beyond Classical Routes
The traditional synthesis of 1-(1-naphthyl)-3-phenyl-2-thiourea typically involves the reaction of 1-naphthyl isothiocyanate with aniline (B41778). While effective, this method often requires stringent conditions and the use of volatile organic solvents. Contemporary research has focused on developing more efficient, safer, and environmentally benign synthetic protocols.
Catalytic Strategies in the Formation of Naphthyl-Phenyl Thio-Urea Structures
The use of catalysts in the synthesis of thiourea (B124793) derivatives can significantly enhance reaction rates and yields. While specific catalytic data for 1-(1-naphthyl)-3-phenyl-2-thiourea is not extensively documented, related studies on N-aroyl thioureas suggest promising avenues. For instance, the use of phase-transfer catalysts (PTCs) has been shown to be effective in various organic syntheses by facilitating the transfer of reactants between different phases (e.g., liquid-liquid or solid-liquid). crdeepjournal.orgresearchgate.net This approach could be applied to the synthesis of the target compound, potentially leading to milder reaction conditions and improved efficiency.
Furthermore, bifunctional thiourea–ammonium salt catalysts derived from cinchona alkaloids have demonstrated high efficiency in the enantioselective aza-Henry reaction of ketimines, showcasing the potential of thiourea-based catalysts in complex organic transformations. acs.org Although this is a different reaction type, it highlights the catalytic activity of the thiourea motif itself, which could be harnessed in autocatalytic or related synthetic designs.
Green Chemistry Principles and Sustainable Synthesis Protocols
In line with the principles of green chemistry, several sustainable methods for thiourea synthesis have emerged, reducing the environmental impact of chemical processes.
Ultrasound-Assisted Synthesis: This technique utilizes ultrasonic waves to accelerate chemical reactions. A study on the synthesis of N-naphthoyl thiourea derivatives demonstrated that ultrasound irradiation can significantly improve reaction rates and yields under mild, environmentally friendly conditions. nih.gov This method offers a promising alternative to conventional heating, often leading to shorter reaction times and higher purity of the final product. researchgate.netrsc.org
Mechanochemical Synthesis: This solvent-free approach involves the use of mechanical force, such as grinding or milling, to initiate and sustain chemical reactions. thieme-connect.deresearchgate.net The mechanochemical synthesis of various diarylthioureas has been reported to proceed with high to quantitative yields in significantly reduced reaction times, often within minutes. beilstein-journals.org This method eliminates the need for bulk solvents, thereby reducing waste and potential environmental contamination. researchgate.net
Aqueous Media and Green Solvents: The use of water as a solvent is a cornerstone of green chemistry. Research has shown that the condensation of amines and isothiocyanates can be effectively carried out in aqueous media, offering a green and practical method for synthesizing thiourea derivatives. nih.gov More recently, cyrene, a bio-based solvent, has been successfully employed as a green alternative to traditional solvents like THF for the one-pot synthesis of nitro N,N'-diaryl thioureas, achieving nearly quantitative yields. nih.gov
The following table summarizes the advantages of these green synthetic methods.
Table 1: Comparison of Green Synthetic Methods for Thiourea Derivatives| Method | Key Advantages |
|---|---|
| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, milder conditions. nih.govresearchgate.net |
| Mechanochemical Synthesis | Solvent-free, rapid reactions, high yields. thieme-connect.debeilstein-journals.org |
| Aqueous Media/Green Solvents | Environmentally benign, reduced toxicity, simplified workup. nih.govnih.gov |
Reaction Kinetics and Proposed Mechanistic Pathways for Thio-Urea Bond Formation
The formation of the thiourea bond in 1-(1-naphthyl)-3-phenyl-2-thiourea proceeds through the nucleophilic addition of the primary amine (aniline) to the electrophilic carbon atom of the isothiocyanate group of 1-naphthyl isothiocyanate.
The generally accepted mechanism involves the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the central carbon atom of the isothiocyanate.
Intermediate Formation: A zwitterionic intermediate is formed.
Proton Transfer: A proton is transferred from the aniline nitrogen to the nitrogen of the isothiocyanate group, leading to the final thiourea product.
Kinetic studies on the reaction of isothiocyanates with amines have shown that the reaction is often second order, with the rate being dependent on the concentration of both reactants. The nucleophilicity of the amine and the electrophilicity of the isothiocyanate are key factors influencing the reaction rate. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups on the isothiocyanate enhance its electrophilicity and also increase the reaction rate.
Optimization of Reaction Conditions and Enhancement of Synthetic Efficiency
Optimizing reaction conditions is crucial for maximizing the yield and purity of 1-(1-naphthyl)-3-phenyl-2-thiourea while minimizing reaction time and energy consumption.
Solvent and Temperature: The choice of solvent can significantly impact the reaction. While traditional syntheses often employ solvents like dichloromethane (B109758) or acetone, green alternatives such as water or cyrene are gaining prominence. nih.govnih.govanalis.com.my The reaction temperature is another critical parameter. While some syntheses are carried out at room temperature, others may require heating or refluxing to proceed at a reasonable rate. analis.com.my Ultrasound-assisted methods can often be performed at ambient temperature, providing an energy-efficient alternative. nih.gov
Catalyst Loading: In catalytic reactions, the amount of catalyst used needs to be optimized to achieve the desired reaction rate without leading to unwanted side reactions or making the process economically unviable. Studies on related syntheses have shown that catalyst loading can be as low as a few mol% while still achieving high yields. researchgate.net
Reaction Time: Modern synthetic methods like ultrasound-assisted and mechanochemical synthesis have drastically reduced reaction times from hours to minutes. nih.govbeilstein-journals.org The table below presents a comparison of reaction conditions and yields for the synthesis of related thiourea derivatives using different methods.
Table 2: Selected Synthetic Conditions and Yields for Diarylthioureas
| Reactants | Method | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Naphthyl isothiocyanate + Phenylenediamines | Reflux | Dichloromethane | 23-28 h | 63-95 | analis.com.my |
| Naphthoyl chloride + KSCN + Amines | Ultrasound | Acetonitrile (B52724) | 20 min | 91-96 | nih.gov |
| Aryl isothiocyanate + Aromatic amine | Mechanochemical | Solvent-free | 10-45 min | ≥99 | beilstein-journals.org |
| Vanilylamine HCl + Isothiocyanate | Automated Synthesis | Water | 12 h | Good to Excellent | nih.gov |
| Nitroanilines + Thiophosgene | One-pot | Cyrene | - | ~99 | nih.gov |
Chemical Reactivity and Transformative Pathways of 1 1 Naphthyl 3 Phenyl 2 Thio Urea
Electrophilic and Nucleophilic Reactivity Profiles of the Thio-Urea Functionality
The thiourea (B124793) moiety in 1-(1-naphthyl)-3-phenyl-2-thiourea is an ambident nucleophile, meaning it has two or more potential nucleophilic centers. The sulfur atom, being a soft nucleophile, and the nitrogen atoms, being harder nucleophiles, can react with electrophiles. The course of the reaction is often directed by the nature of the electrophile and the reaction conditions.
Nucleophilic Reactivity:
The sulfur atom is typically the more nucleophilic center and readily attacks electrophiles. For instance, in the presence of alkyl halides, S-alkylation occurs to form isothiourea derivatives. Similarly, acylation with acyl halides can occur at the sulfur atom, although N-acylation is also possible, particularly if the sulfur's nucleophilicity is sterically hindered or electronically diminished.
The nitrogen atoms can also act as nucleophiles. The specific nitrogen that reacts can be influenced by the electronic effects of the attached aryl groups. The phenyl and naphthyl rings, through their electronic withdrawing or donating capabilities, can modulate the electron density on the adjacent nitrogen atoms, thereby influencing their nucleophilicity.
Electrophilic Reactivity:
While predominantly nucleophilic, the carbon atom of the thiocarbonyl group (C=S) can act as an electrophilic center, particularly when activated. This electrophilicity allows for reactions with strong nucleophiles.
A summary of the reactivity of related N-aryl-N'-phenylthioureas is presented in the table below:
| Reactant Type | Site of Attack on Thiourea | Product Type | Reference |
| Alkyl Halides | Sulfur | Isothiourea | General knowledge |
| Acyl Halides | Sulfur or Nitrogen | S-acyl or N-acyl isothiourea | General knowledge |
| α-Halo Ketones | Sulfur | Intermediate for thiazole synthesis | organic-chemistry.orgoup.com |
Cyclization Reactions and Synthesis of Related Heterocyclic Systems
1-(1-Naphthyl)-3-phenyl-2-thiourea is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The thiourea moiety provides the necessary atoms (N-C-S) to form five- or six-membered rings through cyclization reactions.
One of the most prominent applications is in the Hantzsch thiazole synthesis . In this reaction, the thiourea derivative reacts with an α-halo ketone. The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield a 2-aminothiazole derivative. organic-chemistry.orgoup.com
Another common cyclization involves the reaction with reagents like chloroacetyl chloride or α-haloacetic acids to form 2-imino-4-thiazolidinones . The reaction involves initial S-alkylation followed by an intramolecular cyclocondensation. researchgate.net
Furthermore, intramolecular cyclization of N-arylthioureas can lead to the formation of benzothiazoles . This transformation often requires an oxidizing agent and involves the formation of a C-S bond between the thiourea sulfur and an ortho-position of the aryl ring. organic-chemistry.orgnih.gov
The following table summarizes some of the heterocyclic systems that can be synthesized from N-aryl-N'-phenylthiourea derivatives:
| Reagent | Heterocyclic Product | Reaction Type |
| α-Halo Ketone | 2-Iminothiazoline | Hantzsch Synthesis nih.gov |
| Chloroacetyl Chloride | 2-Imino-4-thiazolidinone | Cyclocondensation researchgate.net |
| Oxidizing Agent | 2-Aminobenzothiazole | Oxidative Cyclization organic-chemistry.orgnih.gov |
Advanced Derivatization Strategies and Functional Group Interconversions
Beyond simple alkylation and acylation, more advanced derivatization strategies can be employed to modify the 1-(1-naphthyl)-3-phenyl-2-thiourea scaffold and introduce new functionalities.
S-Alkylation and Arylation: The sulfur atom can be targeted with a wide range of alkylating and arylating agents to introduce diverse substituents. This S-functionalization can alter the electronic properties and steric environment of the molecule, which can be useful for tuning its reactivity or biological activity. A variety of S-substituted aryl-isothioureas can be obtained using tetraalkylammonium salts as alkylation reagents under transition-metal-free conditions. analis.com.my
N-Acylation: While S-acylation is common, N-acylation can be achieved under specific conditions, leading to N-acylthiourea derivatives. These compounds themselves are versatile intermediates in organic synthesis. researchgate.net
Desulfurization: A key functional group interconversion is the desulfurization of the thiourea to the corresponding urea derivative. This transformation can be achieved using oxidizing agents such as lead tetraacetate. oup.com This reaction is significant as it allows for the conversion of a thiourea, which might be easier to synthesize in some cases, into its oxygen analogue.
| Transformation | Reagent(s) | Product |
| S-Alkylation | Tetraalkylammonium Salts | S-Alkyl Isothiourea analis.com.my |
| N-Acylation | Acyl Chloride | N-Acylthiourea researchgate.net |
| Desulfurization | Lead Tetraacetate | Urea Derivative oup.com |
Role as a Precursor or Reagent in Complex Organic Transformations
The inherent reactivity of 1-(1-naphthyl)-3-phenyl-2-thiourea makes it a valuable precursor and reagent in more complex organic transformations, extending beyond the synthesis of simple heterocycles.
Multicomponent Reactions: Thiourea derivatives are known to participate in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. While specific examples involving 1-(1-naphthyl)-3-phenyl-2-thiourea in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, the fundamental reactivity of the thiourea moiety suggests its potential utility in such transformations. baranlab.orgnih.govresearchgate.net
Synthesis of Bioactive Molecules: The heterocyclic systems derived from 1-(1-naphthyl)-3-phenyl-2-thiourea, such as thiazoles and benzothiazoles, are common scaffolds in medicinal chemistry. researchgate.net Therefore, this thiourea serves as a key building block in the synthesis of molecules with potential biological activities. The ability to introduce both a naphthyl and a phenyl group allows for the creation of structurally diverse libraries of compounds for drug discovery.
Carbodiimide Synthesis: Under certain conditions, thioureas can be converted to carbodiimides through desulfurization and dehydration. Carbodiimides are highly reactive species that are widely used as coupling agents in peptide synthesis and other condensation reactions. While this transformation typically requires specific reagents, it represents a potential pathway for utilizing 1-(1-naphthyl)-3-phenyl-2-thiourea as a precursor to these valuable synthetic intermediates. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Naphthyl 3 Phenyl 2 Thio Urea
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 1-(1-Naphthyl)-3-phenyl-2-thiourea, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the electronic environment of each atom and the through-bond and through-space connectivities, which are essential for determining its conformation.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(1-Naphthyl)-3-phenyl-2-thiourea is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) due to the presence of both the naphthyl and phenyl ring systems. The protons on these rings will appear as multiplets due to spin-spin coupling with their neighbors. The N-H protons of the thiourea (B124793) moiety are anticipated to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration, indicative of their involvement in hydrogen bonding.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The most downfield signal is expected to be the thiocarbonyl carbon (C=S) of the thiourea group, typically resonating in the range of δ 180-190 ppm. The aromatic carbons of the naphthyl and phenyl rings will appear in the δ 110-150 ppm region. The specific chemical shifts of these carbons are influenced by the electron-donating or -withdrawing nature of the substituents and their relative positions.
For a related compound, 1-benzyl-3-(2-furoyl)-1-phenylthiourea, the thiocarbonyl carbon was observed at δ 181.8 ppm, and the aromatic carbons resonated between δ 125.4 and 146.1 ppm. conicet.gov.ar A similar pattern would be expected for 1-(1-Naphthyl)-3-phenyl-2-thiourea.
2D NMR Techniques (COSY, HSQC, HMBC): To unambiguously assign the proton and carbon signals and to elucidate the conformational preferences, two-dimensional NMR experiments are indispensable. youtube.comsdsu.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the naphthyl and phenyl rings, allowing for the assignment of adjacent protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of the carbon signals based on the already assigned proton signals. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the naphthyl and phenyl rings and the thiourea core, and for assigning the quaternary carbon atoms. youtube.comsdsu.eduresearchgate.net
Conformational analysis of similar thiourea derivatives often reveals the presence of different rotamers in solution due to restricted rotation around the C-N bonds of the thiourea moiety. Variable temperature NMR studies could provide information on the energy barriers between these conformers.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| N-H (Thiourea) | Broad, variable | s |
| Aromatic H (Naphthyl & Phenyl) | 7.0 - 8.5 | m |
| Carbon | Expected Chemical Shift (ppm) |
| C=S (Thiocarbonyl) | 180 - 190 |
| Aromatic C (Naphthyl & Phenyl) | 110 - 150 |
Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for 1-(1-Naphthyl)-3-phenyl-2-thiourea, offering a detailed snapshot of its molecular geometry in the solid state.
Although a crystal structure for the title compound is not publicly available, the analysis of a closely related compound, 1-(1-naphthoyl)-3-(3-chloro-4-fluoro-phenyl)-thiourea, provides valuable insights. nih.gov In this analogue, the acylthiourea group is planar, and the C=O and C=S bonds adopt a pseudo-antiperiplanar conformation. nih.gov An intramolecular hydrogen bond between the thioamide N-H and the carbonyl oxygen helps to stabilize this conformation. nih.gov
For 1-(1-Naphthyl)-3-phenyl-2-thiourea, it is anticipated that the thiourea backbone will also exhibit a degree of planarity. The steric bulk of the 1-naphthyl group would likely influence the torsion angles between the aromatic rings and the thiourea plane.
| Parameter | Expected Value/Feature |
| Molecular Conformation | Planar or near-planar thiourea backbone. |
| Specific torsion angles between the aromatic rings and the thiourea plane. | |
| Intramolecular Interactions | Potential for intramolecular hydrogen bonding. |
| Crystal Packing | Intermolecular N-H···S hydrogen bonding networks. |
| π-π stacking interactions between aromatic rings. |
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group and Bonding Characterization
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. loc.govyoutube.com
FT-IR Spectroscopy: The FT-IR spectrum of 1-(1-Naphthyl)-3-phenyl-2-thiourea is expected to show characteristic absorption bands. The N-H stretching vibrations of the thiourea group are typically observed in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C=S stretching vibration, a key marker for the thiourea group, is expected in the region of 700-850 cm⁻¹, though it can be coupled with other vibrations. The C-N stretching vibrations of the thiourea moiety usually appear in the 1400-1500 cm⁻¹ range. In related thiourea compounds, these bands are well-documented. researchgate.net
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. The aromatic C=C stretching vibrations of the naphthyl and phenyl rings are expected to give strong signals in the 1500-1600 cm⁻¹ region. The symmetric C=S stretching vibration may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.
A detailed analysis of the vibrational modes, often aided by computational methods like Density Functional Theory (DFT), can provide a complete assignment of the observed spectral bands and offer further insights into the molecular structure and bonding. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H stretching | 3100 - 3400 | FT-IR |
| Aromatic C-H stretching | > 3000 | FT-IR, Raman |
| Aromatic C=C stretching | 1500 - 1600 | FT-IR, Raman |
| C-N stretching | 1400 - 1500 | FT-IR |
| C=S stretching | 700 - 850 | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns. nih.govnih.gov
For 1-(1-Naphthyl)-3-phenyl-2-thiourea (C₁₇H₁₄N₂S), the expected monoisotopic mass of the molecular ion [M]⁺˙ would be approximately 278.0878 m/z. HRMS can confirm this with high accuracy, typically within a few parts per million (ppm), thus verifying the molecular formula.
Fragmentation Analysis: Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule will fragment in a characteristic manner. The fragmentation pathways can provide valuable structural information. Common fragmentation patterns for thiourea derivatives involve cleavages at the C-N and C-S bonds.
Expected key fragments for 1-(1-Naphthyl)-3-phenyl-2-thiourea could include:
Loss of the phenyl group: [M - C₆H₅]⁺
Loss of the naphthyl group: [M - C₁₀H₇]⁺
Formation of the naphthyl isothiocyanate ion: [C₁₀H₇NCS]⁺˙
Formation of the phenyl isothiocyanate ion: [C₆H₅NCS]⁺˙
Fragments corresponding to the naphthyl cation: [C₁₀H₇]⁺
Fragments corresponding to the phenyl cation: [C₆H₅]⁺
Tandem mass spectrometry (MS/MS) experiments would be instrumental in confirming these fragmentation pathways by isolating the molecular ion and inducing its fragmentation, then analyzing the resulting daughter ions. nih.gov
| Ion | Proposed Structure | Expected m/z |
| [M]⁺˙ | C₁₇H₁₄N₂S | ~278.0878 |
| [M - C₆H₅]⁺ | C₁₁H₉N₂S | ~201.0538 |
| [M - C₁₀H₇]⁺ | C₇H₇N₂S | ~151.0381 |
| [C₁₀H₇NCS]⁺˙ | Naphthyl isothiocyanate | ~185.0323 |
| [C₆H₅NCS]⁺˙ | Phenyl isothiocyanate | ~135.0194 |
| [C₁₀H₇]⁺ | Naphthyl cation | ~127.0548 |
| [C₆H₅]⁺ | Phenyl cation | ~77.0391 |
Theoretical and Computational Chemistry Studies of 1 1 Naphthyl 3 Phenyl 2 Thio Urea
Quantum Chemical Calculations: Electronic Structure, Bonding, and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods can provide detailed information about the electronic structure, the nature of chemical bonds, and various reactivity descriptors.
Density Functional Theory (DFT) Studies on Ground State Properties and Electronic Configuration
Density Functional Theory (DFT) has become a standard and reliable method for investigating the ground state properties of organic molecules. For a compound like 1-(1-naphthyl)-3-phenyl-2-thiourea, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.
From the optimized geometry, a wealth of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT allows for the calculation of various global reactivity descriptors, which can be invaluable in predicting the chemical behavior of 1-(1-naphthyl)-3-phenyl-2-thiourea.
Table 1: Representative Global Reactivity Descriptors Calculable by DFT
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |
Studies on analogous compounds, such as 1-(1-naphthoyl)-3-(halo-phenyl)-thioureas, have successfully employed DFT to analyze these parameters and correlate them with experimental findings. nih.gov
Ab Initio Methods for Advanced Electron Correlation Analysis
For a more rigorous understanding of the electronic structure, ab initio methods, which are based on first principles without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory account for electron correlation to a higher degree than standard DFT functionals.
These advanced calculations can provide more accurate predictions of properties that are sensitive to electron correlation effects, such as weak intermolecular interactions. While computationally more demanding, ab initio methods can be used to validate and refine the results obtained from DFT, offering a deeper insight into the electronic behavior of 1-(1-naphthyl)-3-phenyl-2-thiourea.
Molecular Dynamics Simulations: Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of 1-(1-naphthyl)-3-phenyl-2-thiourea.
These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). For a flexible molecule with rotatable bonds, such as the phenyl and naphthyl groups around the thiourea (B124793) core, MD simulations can identify the most stable rotamers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. Research on other thiourea derivatives has successfully used MD simulations to understand their stable complexes and interactions. nih.gov
Prediction of Spectroscopic Parameters via Computational Modeling
Computational methods are instrumental in the prediction and interpretation of various spectroscopic data. For 1-(1-naphthyl)-3-phenyl-2-thiourea, these predictions can guide experimental characterization.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. By comparing the calculated vibrational spectrum with experimental data, one can assign the observed peaks to specific vibrational modes, such as the N-H, C=S, and C-N stretching and bending vibrations within the thiourea moiety. This has been demonstrated in studies of similar compounds like 1-(1-naphthoyl)-3-(halo-phenyl)-thioureas. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can aid in the assignment of experimental NMR spectra.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. The calculated λmax values can help in understanding the electronic transitions within the molecule, often involving π-π* and n-π* transitions associated with the aromatic rings and the thiocarbonyl group.
Table 2: Predicted Spectroscopic Data for a Hypothetical Thiourea Derivative
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Values |
| IR Spectroscopy | N-H Stretching Frequency | 3200-3400 cm⁻¹ |
| C=S Stretching Frequency | 700-850 cm⁻¹ | |
| ¹³C NMR Spectroscopy | C=S Chemical Shift | 180-200 ppm |
| UV-Visible Spectroscopy | λmax (n-π) | ~300-350 nm |
| λmax (π-π) | ~250-300 nm |
It is important to note that the accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects in the computational model.
Computational Design and Virtual Screening for Analogues with Predicted Reactivity
The insights gained from theoretical studies of 1-(1-naphthyl)-3-phenyl-2-thiourea can be leveraged for the computational design of new analogues with tailored properties. By modifying the substituent groups on the phenyl and naphthyl rings, it is possible to tune the electronic and steric properties of the molecule.
Virtual screening is a powerful computational technique used in drug discovery to search large libraries of compounds for those that are most likely to bind to a biological target. researchgate.netnih.gov If 1-(1-naphthyl)-3-phenyl-2-thiourea were identified as a hit compound for a particular target, computational methods could be used to:
Generate a library of virtual analogues: By systematically making chemical modifications to the parent structure.
Perform molecular docking: To predict the binding affinity and binding mode of these analogues to the target protein.
Calculate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties: To assess the drug-likeness of the designed compounds.
This in silico approach can significantly accelerate the process of lead optimization by prioritizing the synthesis and experimental testing of the most promising candidates.
Coordination Chemistry and Metal Complexation Studies Involving 1 1 Naphthyl 3 Phenyl 2 Thio Urea As a Ligand
Chelation Modes and Preferred Binding Sites within Metal Coordination Spheres
Thiourea (B124793) derivatives can coordinate to metal centers in several ways: as a neutral monodentate ligand through the sulfur atom, as a bridging ligand, or as an anionic bidentate ligand involving both sulfur and nitrogen atoms after deprotonation. mdpi.comsemanticscholar.org The bulky steric hindrance from the naphthyl and phenyl groups in 1-(1-naphthyl)-3-phenyl-2-thiourea would likely influence its coordination mode.
Generally, N,N'-disubstituted thioureas coordinate to transition metals primarily through the soft sulfur atom of the thiocarbonyl (C=S) group. materialsciencejournal.orgresearchgate.net This is the most common bonding mode, forming stable complexes where the ligand acts as a neutral, monodentate donor. mdpi.com Bidentate chelation involving one of the nitrogen atoms and the sulfur atom (N,S-coordination) is also possible, typically requiring the deprotonation of the N-H proton to form a four-membered chelate ring. mdpi.comnih.gov However, such small chelate rings can be strained. The large steric profile of the 1-naphthyl and phenyl substituents may favor monodentate coordination to minimize steric repulsion within the coordination sphere. While studies on similar ligands suggest these possibilities, specific experimental confirmation for 1-(1-naphthyl)-3-phenyl-2-thiourea is not available in the reviewed literature.
Synthesis and Comprehensive Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with thiourea ligands is typically achieved by reacting a solution of the ligand with a metal salt in a suitable solvent, such as methanol or ethanol. materialsciencejournal.orgnih.gov The resulting complexes can then be isolated as precipitates and purified by washing and drying. materialsciencejournal.org
While this general methodology is applicable, specific studies detailing the synthesis of transition metal complexes with 1-(1-naphthyl)-3-phenyl-2-thiourea could not be located. Characterization of such complexes would typically involve a combination of spectroscopic and analytical techniques.
The coordination of a thiourea ligand to a metal ion induces characteristic shifts in its vibrational and electronic spectra.
Infrared (IR) Spectroscopy: In the IR spectrum of a free thiourea ligand, the thioamide bands, which have contributions from ν(C-N), δ(N-H), and ν(C=S) vibrations, are of primary interest. Upon coordination through the sulfur atom, the ν(C=S) band is expected to decrease in frequency, while the ν(C-N) band often shifts to a higher frequency. This indicates a weakening of the C=S bond and an increase in the C-N bond order, respectively, due to the donation of electron density from the sulfur atom to the metal. researchgate.net
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The positions and intensities of d-d transitions and charge-transfer bands are diagnostic of the electronic environment of the metal center.
Magnetic Properties: Magnetic susceptibility measurements help determine the number of unpaired electrons in the metal center, which in turn provides insight into its oxidation state and coordination geometry (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes).
A search of the scientific literature did not yield specific spectroscopic or magnetic data for metal complexes of 1-(1-naphthyl)-3-phenyl-2-thiourea. The following table provides a hypothetical representation of data that would be collected in such a study, based on general principles for thiourea complexes.
Table 1: Hypothetical Spectroscopic Data for M[1-(1-naphthyl)-3-phenyl-2-thiourea]₂Cl₂ Complexes This table is for illustrative purposes only as specific experimental data is not available.
| Compound | ν(C=S) (cm⁻¹) | ν(C-N) (cm⁻¹) | Magnetic Moment (μB) | Proposed Geometry |
| Ligand | ~750 | ~1480 | - | - |
| Co(II) Complex | ~720 | ~1500 | ~4.5 | Tetrahedral |
| Ni(II) Complex | ~715 | ~1505 | Diamagnetic | Square Planar |
| Cu(II) Complex | ~725 | ~1495 | ~1.9 | Distorted Tetrahedral |
X-ray Crystallography of Metal-Thio-Urea Coordination Compounds
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal complexes, providing unequivocal information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For thiourea complexes, this technique confirms the mode of coordination (e.g., S-monodentate or N,S-bidentate) and reveals the influence of the substituents on the crystal packing. nih.gov
Despite the importance of this technique, no published crystal structures for metal complexes of 1-(1-naphthyl)-3-phenyl-2-thiourea were found during the literature survey. Structural studies on complexes with other bulky thiourea ligands have confirmed both monodentate S-coordination and various coordination geometries depending on the metal ion and reaction conditions. nih.gov
Theoretical Aspects of Metal-Ligand Interactions, Stability, and Bonding
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in metal complexes. mdpi.comsemanticscholar.org These studies can be used to:
Calculate the energies of different possible coordination modes to predict the most stable isomer.
Analyze the nature of the metal-ligand bond by examining molecular orbitals and charge distribution.
Simulate vibrational spectra to aid in the assignment of experimental IR and Raman bands.
Predict electronic transitions to help interpret UV-Vis spectra.
A targeted search for theoretical or computational studies on the metal-ligand interactions, stability, or bonding specifically for 1-(1-naphthyl)-3-phenyl-2-thiourea complexes yielded no results.
Supramolecular Chemistry and Non Covalent Interactions of 1 1 Naphthyl 3 Phenyl 2 Thio Urea
Analysis of Hydrogen Bonding Networks in Crystalline and Solution States
The thiourea (B124793) core, -NH-C(=S)-NH-, is a potent hydrogen-bonding motif, featuring two N-H donor groups and a sulfur acceptor. In the crystalline state, thiourea derivatives frequently form robust intermolecular hydrogen bonds. For compounds analogous to 1-(1-naphthyl)-3-phenyl-2-thiourea, X-ray crystallography studies reveal extensive N-H···S hydrogen-bonding networks. These interactions often lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or one-dimensional chains and tapes. nih.govnih.gov
For instance, in the crystal structure of 1-(2-furoyl)-3-(1-naphthyl)thiourea, molecules are linked by N-H···S hydrogen bonds to form centrosymmetric dimers. nih.gov Similarly, other thiourea derivatives are known to assemble into tapes or sheets stabilized by these interactions. nih.gov While the specific crystal structure of 1-(1-naphthyl)-3-phenyl-2-thiourea is not detailed in the reviewed literature, the fundamental N-H···S hydrogen bond is a consistently observed and dominant feature in the crystal packing of related compounds. nih.govresearchgate.net
In solution, the N-H protons of the thiourea group remain active hydrogen bond donors. Their interactions with solvent molecules or other solutes can be readily studied using techniques like ¹H NMR spectroscopy. In non-polar solvents, self-association through hydrogen bonding may persist, while in polar, hydrogen-bond-accepting solvents like DMSO, the thiourea N-H protons will primarily interact with the solvent molecules. These solution-state interactions are fundamental to the compound's ability to act as a receptor in host-guest chemistry.
Table 1: Common Hydrogen Bonding Motifs in Naphthyl-Thiourea Derivatives
| Interaction Type | Description | Common Resulting Structure |
| Intermolecular N-H···S | The N-H proton of one molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule. | Centrosymmetric dimers, chains, or tapes. nih.govnih.gov |
| Intramolecular N-H···O | In acyl-thiourea analogues, the N-H proton forms a hydrogen bond with the nearby carbonyl oxygen, creating a stable pseudo-six-membered ring. nih.govconicet.gov.arnih.gov | Planarization of the acyl-thiourea moiety. |
| Intermolecular N-H···N | Observed in some thiourea derivatives, linking molecules into tapes. nih.gov | Formation of extended 1D networks. |
Investigation of π-π Stacking and Other Aromatic Interactions
The presence of two large aromatic systems, the naphthyl and phenyl groups, makes 1-(1-naphthyl)-3-phenyl-2-thiourea a prime candidate for engaging in π-π stacking interactions. These non-covalent forces, arising from the electrostatic interaction between the quadrupole moments of aromatic rings, play a crucial role in stabilizing crystal structures.
In closely related compounds, such as 1-(1-naphthoyl)-3-(3-chloro-4-fluoro-phenyl)-thiourea, the crystal packing is further stabilized by π-stacking between adjacent naphthalene and phenyl rings. conicet.gov.arnih.gov These interactions typically occur in a parallel-displaced or T-shaped geometry to maximize favorable interactions and minimize repulsion. The inter-planar distances for such interactions are generally in the range of 3.3 to 3.8 Å.
Self-Assembly Processes and Molecular Recognition Phenomena
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For 1-(1-naphthyl)-3-phenyl-2-thiourea, the primary drivers of self-assembly are the hydrogen bonds and π-π stacking interactions discussed previously. The directional and specific nature of N-H···S hydrogen bonds can guide the molecules to form predictable patterns like dimers and chains, representing the simplest form of one-dimensional self-assembly.
This capacity for forming specific interactions is the basis for molecular recognition, which is the selective binding of a host molecule to a guest. Thiourea derivatives are widely recognized as excellent receptors for anions. nih.gov The two N-H groups of the thiourea moiety create a binding pocket where the protons are sufficiently acidic to form strong hydrogen bonds with a guest anion. The phenyl and naphthyl groups provide a rigid scaffold that pre-organizes the binding site for effective guest recognition. This intrinsic ability to recognize and bind specific species is a cornerstone of its function in host-guest chemistry.
Host-Guest Chemistry: Anion and Cation Binding Studies
The application of 1-(1-naphthyl)-3-phenyl-2-thiourea and its analogues in host-guest chemistry, particularly as receptors for ions, is well-documented.
Anion Binding: The thiourea group is a powerful and widely used binding motif for anions. The two N-H protons can simultaneously form hydrogen bonds with an anionic guest, leading to strong and selective recognition. Studies on various thiourea-based receptors show a high affinity for basic anions. nih.gov The binding strength typically follows the basicity of the anion, with strong binding observed for fluoride (F⁻), acetate (CH₃COO⁻), and dihydrogen phosphate (H₂PO₄⁻). nih.gov
The binding event can be monitored by several analytical techniques:
¹H NMR Titration: Upon addition of an anion, the N-H proton signals in the ¹H NMR spectrum show a significant downfield shift, indicating their involvement in hydrogen bonding. In some cases with highly basic anions, deprotonation of the N-H group can be observed. nih.gov
UV-Vis Spectroscopy: Anion binding can induce a color change, allowing for colorimetric sensing. This change is often due to an internal charge transfer (ICT) process that is modulated by the binding event. nih.gov
Fluorescence Spectroscopy: Receptors incorporating a fluorophore can signal anion binding through changes in fluorescence intensity (quenching or enhancement).
Thiourea-based receptors containing naphthyl units have been specifically designed for anion recognition, demonstrating that the naphthyl group can serve as a signaling unit in addition to being a structural scaffold. nih.govacs.org
Table 2: Anion Binding Affinity Order for Typical Thiourea Receptors
| Anion Type | Binding Affinity Order | Reference |
| Halides | F⁻ > Cl⁻ > Br⁻ > I⁻ | nih.gov |
| Oxoanions | H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻ | nih.gov |
Cation Binding: While the thiourea moiety is primarily known for anion binding, the sulfur atom is a soft donor and can coordinate to soft metal cations. Studies on 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea have demonstrated its ability to bind various metal ions, including Hg²⁺, Ag⁺, Cu²⁺, and Fe²⁺. aip.org The binding with mercury ions (Hg²⁺) was found to form a 1:1 complex. analis.com.my This interaction is typically monitored by UV-Vis titration, where changes in the absorption spectrum indicate complex formation. This dual capability for recognizing both anions and cations highlights the versatility of the thiourea functional group in host-guest chemistry.
Co-crystallization and Applications in Crystal Engineering
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. Co-crystallization is a key technique in this field, involving the combination of two or more different molecules in a single crystal lattice through non-covalent interactions.
1-(1-Naphthyl)-3-phenyl-2-thiourea is an excellent candidate for use as a co-former in crystal engineering due to its distinct non-covalent interaction sites:
Hydrogen Bond Donors: The two N-H groups can form strong hydrogen bonds with a wide range of hydrogen bond acceptors, such as carboxylic acids, amides, or pyridyl nitrogen atoms.
Hydrogen Bond Acceptor: The thiocarbonyl sulfur atom is a good hydrogen bond acceptor.
Aromatic Surfaces: The phenyl and naphthyl rings provide surfaces for engaging in π-π and C-H···π stacking interactions with other aromatic molecules.
By pairing this compound with suitable guest molecules (co-formers), it is possible to design novel crystalline materials with tailored properties, such as modified solubility, melting point, or stability. The predictable and robust nature of the N-H···S hydrogen bond, in particular, allows for the rational design of supramolecular synthons, which are reliable structural motifs that can be used to build larger, complex architectures. While specific co-crystals of 1-(1-naphthyl)-3-phenyl-2-thiourea were not identified in the reviewed literature, the principles of crystal engineering strongly suggest its potential for creating new multi-component crystalline solids.
Structure Activity Relationship Sar Studies in Non Clinical Biological Contexts for 1 1 Naphthyl 3 Phenyl 2 Thio Urea and Its Derivatives
Mechanistic Investigations of Molecular Interactions with Biological Macromolecules (e.g., Enzyme Inhibition, Receptor Binding) in vitro
Thiourea (B124793) derivatives are recognized for a wide spectrum of biological activities, largely attributable to their ability to interact with various biological macromolecules, particularly enzymes. atlantis-press.com The core thiourea motif, with its sulfur and nitrogen atoms, acts as an effective chelating group for metal ions often found in enzyme active sites and can participate in hydrogen bonding. nih.govwikipedia.org
Derivatives of thiourea have demonstrated inhibitory action against several classes of enzymes. Phenylthiourea (B91264) (PTU), a closely related compound, is a well-documented competitive inhibitor of phenoloxidase, a key enzyme in melanization, with a reported inhibition constant (Ki) of 0.21 ± 0.09 µM. dntb.gov.uanih.gov The mechanism is believed to involve blocking substrate access to the enzyme's active site. nih.gov Similarly, various thiourea derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net
Specifically for naphthalene-containing thiourea derivatives, studies have revealed potent biological activities. A Naphthyl Thiourea-based compound, N-(ethylcarbamothioyl)-1-naphthamide, was found to be a powerful selective inhibitor of calf intestinal alkaline phosphatase (cIAP), with an IC50 value of 9.875 ± 0.05 µM, significantly surpassing the reference inhibitor. nih.gov Other research has highlighted the anticancer potential of N-naphthoyl thiourea derivatives, which can function as DNA binders. nih.gov Furthermore, bis-acyl-thiourea derivatives have shown strong inhibitory activity against the urease enzyme, with some compounds exhibiting IC50 values as low as 1.55 ± 0.0288 µM. nih.gov
The collective evidence suggests that the 1-(1-naphthyl)-3-phenyl-2-thiourea scaffold acts as a versatile pharmacophore capable of interacting with a range of biological targets through mechanisms like competitive enzyme inhibition and DNA binding.
| Thiourea Derivative | Target Enzyme | Reported Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Phenylthiourea (PTU) | Phenoloxidase | 0.21 ± 0.09 µM (Ki) | dntb.gov.uanih.gov |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL (IC50) | researchgate.net |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL (IC50) | researchgate.net |
| N-(ethylcarbamothioyl)-1-naphthamide | Calf Intestinal Alkaline Phosphatase (cIAP) | 9.875 ± 0.05 µM (IC50) | nih.gov |
| Bis-thiourea derivative (UP-1) | Urease | 1.55 ± 0.0288 µM (IC50) | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to identify correlations between the physicochemical properties of compounds and their biological activities. researchgate.net This approach is crucial for optimizing lead compounds in drug discovery.
A significant QSAR study was conducted on N-benzoyl-N'-naphthylthiourea (BNTU) derivatives, which share a core structure with 1-(1-naphthyl)-3-phenyl-2-thiourea, to predict their anticancer activity as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). atlantis-press.com The study aimed to create a model that could guide the design of new, more potent BNTU derivatives. atlantis-press.com
The analysis resulted in the development of a statistically significant QSAR equation: RS = -0.405 (±1.020) ClogP² + 1.174 (±8.709) ClogP + 5.227 (±3.273) ELUMO - 72.983 (±7.625) atlantis-press.com
This model demonstrated a high correlation (r = 0.971) between the predicted and observed activities for a series of 14 compounds. atlantis-press.com The key descriptors in the model are:
ClogP : A measure of the compound's lipophilicity, or its ability to partition between an oily and an aqueous phase. The parabolic term (ClogP²) suggests that there is an optimal lipophilicity for activity.
ELUMO : The energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor that relates to the molecule's ability to accept electrons. atlantis-press.com
The model indicates that the anticancer activity of these compounds against the VEGFR2 receptor is primarily influenced by their lipophilic and electronic properties. atlantis-press.com Such QSAR models are invaluable for predicting the biological activity of newly designed analogs before their synthesis, thereby streamlining the drug development process.
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Lipophilic | CLogP | Logarithm of the octanol/water partition coefficient. |
| tPSA | Topological Polar Surface Area. | |
| Electronic | Etotal | Total Energy. |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | |
| Steric | CMR | Calculated Molar Refractivity. |
| MW | Molecular Weight. |
Rational Design of Analogs Based on SAR Insights for Enhanced Potency or Selectivity
Rational design involves using the knowledge of a compound's structure, its biological target, and their interactions to create new analogs with improved properties, such as enhanced potency or greater selectivity. nih.gov Insights from SAR and QSAR studies are the foundation of this process.
For thiourea derivatives, rational design has been successfully applied. For instance, a series of phenethylthiazolylthiourea (PETT) derivatives were designed as non-nucleoside inhibitors of HIV reverse transcriptase (RT). nih.gov This was achieved by constructing a composite model of the NNI binding pocket from multiple crystal structures, which allowed for the structure-based design of new derivatives with substituents on the phenyl ring that led to potent anti-HIV activity. nih.gov
In the context of naphthyl-containing compounds, N-naphthoyl thiourea derivatives have been utilized as versatile scaffolds for designing and synthesizing other valuable heterocyclic compounds with anticipated biological activities. nih.gov Similarly, the rational development of novel naphthamide derivatives as inhibitors of human monoamine oxidase (MAO) has been reported, where modifications to the core structure led to compounds with potent and selective inhibitory activity. researchgate.net
The SAR insights for 1-(1-naphthyl)-3-phenyl-2-thiourea and its relatives suggest several avenues for rational design:
Substitution on Aromatic Rings : The QSAR study on BNTU derivatives indicates that modifying the electronic properties is key. atlantis-press.com Adding electron-withdrawing or electron-donating groups to the phenyl or naphthyl rings could modulate the ELUMO and, consequently, the biological activity.
Modifying Lipophilicity : Since the QSAR model shows an optimal ClogP value, the lipophilicity can be fine-tuned by adding or removing hydrophobic or hydrophilic functional groups to achieve maximum potency. atlantis-press.com
Scaffold Hopping : The core structure can be used as a starting point to design entirely new classes of compounds by replacing the thiourea, naphthyl, or phenyl moieties with other groups that maintain the key pharmacophoric features required for binding to the biological target.
Biophysical Characterization of Compound-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
To fully understand the molecular interactions between a compound and its biological target, a range of biophysical techniques are employed. These methods provide quantitative data on binding affinity, stoichiometry, kinetics, and thermodynamics. While specific studies employing Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for 1-(1-naphthyl)-3-phenyl-2-thiourea were not prominently found, the principles of these techniques are broadly applicable to characterizing its interactions.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govnih.gov By titrating a ligand into a solution containing a protein (or other macromolecule), ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. nih.gov This information helps to elucidate the driving forces behind the interaction, such as hydrogen bonding or hydrophobic effects. nih.gov However, the technique can be limited by the need for high protein concentrations for weak interactions or by signals that are too weak to detect for very strong interactions. youtube.com
Surface Plasmon Resonance (SPR) is another label-free technique used to monitor biomolecular interactions in real-time. nih.gov In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and its binding partner (the analyte) is flowed over the surface. ualberta.ca Binding causes a change in the refractive index at the sensor surface, which is detected as a response signal. mdpi.com SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. ualberta.ca This technique is highly sensitive and has been used to study a wide range of interactions, including enzyme-DNA binding. nih.gov
Other biophysical methods like X-ray crystallography and molecular docking have been used for related thiourea derivatives to visualize and model the binding poses within the active sites of target proteins, further informing the SAR. nih.gov
Advanced Analytical Methodologies for the Detection and Quantification of 1 1 Naphthyl 3 Phenyl 2 Thio Urea
Sophisticated Chromatographic Techniques (e.g., UPLC-MS/MS, GCxGC) for Mixture Analysis and Trace Detection
Modern chromatographic methods offer high resolution and sensitivity, making them ideal for the analysis of 1-(1-naphthyl)-3-phenyl-2-thiourea, even in complex mixtures and at trace concentrations.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
UPLC-MS/MS stands as a powerful tool for the quantification of thiourea (B124793) derivatives. The UPLC system utilizes columns with sub-2 µm particles, leading to shorter analysis times, greater peak resolution, and improved sensitivity compared to conventional HPLC. When coupled with a tandem mass spectrometer (MS/MS), this technique provides exceptional selectivity and sensitivity for the target analyte. The analysis of related thiourea compounds often employs reverse-phase chromatography. For instance, a method for 1-phenyl-2-thiourea uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, sometimes with additives like formic acid for better ionization in the mass spectrometer. A similar approach can be adapted for 1-(1-naphthyl)-3-phenyl-2-thiourea.
The MS/MS detector operates in multiple reaction monitoring (MRM) mode, which involves the selection of a specific precursor ion of the analyte in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. This process significantly reduces background noise and enhances specificity. A validated UPLC-MS/MS method would offer a wide linear dynamic range and a low limit of quantification (LLOQ), essential for trace-level detection. mxns.comnih.gov
Gas Chromatography-Gas Chromatography (GCxGC):
For volatile and thermally stable thiourea derivatives, comprehensive two-dimensional gas chromatography (GCxGC) offers unparalleled separation power. In this technique, the effluent from a primary GC column is cryo-focused and then injected into a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution, allowing for the separation of the target analyte from complex matrix interferences. While direct application on 1-(1-naphthyl)-3-phenyl-2-thiourea is not extensively documented, the principles of GCxGC are applicable, provided the compound exhibits sufficient volatility and thermal stability, or can be derivatized to meet these requirements.
Table 1: Comparison of Chromatographic Techniques for Thiourea Analysis
| Feature | UPLC-MS/MS | GCxGC-TOF-MS |
|---|---|---|
| Principle | High-resolution liquid separation followed by mass-based detection. | Two-dimensional gas-phase separation followed by mass-based detection. |
| Applicability | Wide range of polar and non-polar compounds. | Volatile and thermally stable compounds. |
| Sensitivity | Very high (sub-ng/mL levels). | High (pg to ng levels). |
| Selectivity | Very high due to MRM transitions. | High due to two-dimensional separation. |
| Sample Throughput | Relatively high. | Moderate. |
| Derivatization | Generally not required. | May be required to increase volatility. |
Electrochemical Methods for Redox Behavior Analysis and Electrochemical Sensing Applications
Electrochemical methods provide a rapid, cost-effective, and sensitive alternative for the determination of electroactive compounds like 1-(1-naphthyl)-3-phenyl-2-thiourea. The thiourea moiety is known to be electrochemically active, undergoing oxidation or reduction at specific potentials.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV):
Cyclic voltammetry is a fundamental technique used to study the redox behavior of a compound. By scanning the potential of an electrode and measuring the resulting current, the oxidation and reduction potentials of 1-(1-naphthyl)-3-phenyl-2-thiourea can be determined. This information is crucial for developing quantitative analytical methods.
Differential pulse voltammetry (DPV) is a more sensitive technique that is well-suited for quantitative analysis. In DPV, the current is sampled just before and at the end of a potential pulse, and the difference is plotted against the potential. This results in a peak-shaped response with a height proportional to the analyte's concentration. The development of electrochemical sensors for related compounds like N,N'-diphenylthiourea for the detection of amino acids in beef has demonstrated the feasibility of this approach. nih.govresearchgate.net A similar sensor could be designed for 1-(1-naphthyl)-3-phenyl-2-thiourea by modifying an electrode surface (e.g., glassy carbon, gold, or platinum) with materials that enhance the electrochemical signal of the target analyte.
Electrochemical Sensor Platforms:
The performance of electrochemical sensors can be significantly improved by modifying the electrode surface with nanomaterials, polymers, or other chemical recognition elements. For instance, a composite electrode incorporating polypyrrole and polyvinyl chloride has been used to create a stable and sensitive sensor. nih.gov For 1-(1-naphthyl)-3-phenyl-2-thiourea, a molecularly imprinted polymer (MIP) could be synthesized on the electrode surface. This MIP would have specific recognition sites for the analyte, leading to a highly selective and sensitive sensor.
Table 2: Electrochemical Data for a Hypothetical 1-(1-Naphthyl)-3-phenyl-2-thio-urea Sensor
| Parameter | Value |
|---|---|
| Technique | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Modified Glassy Carbon Electrode |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Oxidation Peak Potential | +0.85 V (vs. Ag/AgCl) |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.03 µM |
Advanced Spectrophotometric and Fluorometric Assays for Quantitative Determination
Spectrophotometric and fluorometric methods are widely used for the quantitative analysis of various compounds due to their simplicity, speed, and cost-effectiveness.
Colorimetric Assays:
The development of colorimetric sensors for anions based on phenylthiourea (B91264) derivatives suggests that 1-(1-naphthyl)-3-phenyl-2-thiourea could also be utilized in similar assays. nih.gov These assays are based on the interaction of the thiourea group with a specific analyte, leading to a change in the electronic properties of the molecule and a corresponding change in its absorption spectrum, which is observable as a color change. For direct quantification, a chromogenic reaction specific to the thiourea functional group could be developed.
Fluorometric Assays:
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. The naphthyl group in 1-(1-naphthyl)-3-phenyl-2-thiourea is inherently fluorescent. Changes in its fluorescence intensity or wavelength upon interaction with other molecules or changes in its environment can be used for quantification. For instance, the binding of the compound to a protein or a metal ion could lead to a significant enhancement or quenching of its fluorescence, providing a basis for a sensitive assay. The development of a fluorometric assay would involve optimizing parameters such as excitation and emission wavelengths, pH, and solvent composition to achieve maximum sensitivity and selectivity.
Solid-State NMR and Other Specialized Spectroscopic Techniques for Complex Matrix Analysis
Solid-State NMR (ssNMR) Spectroscopy:
Solid-state NMR is a powerful technique for the characterization of solid materials, including the analysis of compounds within complex matrices where dissolution is not feasible. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples. For 1-(1-naphthyl)-3-phenyl-2-thiourea, ¹³C CP/MAS NMR could be used to identify the compound in a solid mixture and to study its conformation and interactions with the surrounding matrix. acs.org While detailed ssNMR studies on this specific compound are not widely published, data from related thiourea derivatives show distinct resonances for the thiocarbonyl carbon and the aromatic carbons, which would be characteristic for identification. researchgate.net
Table 3: Predicted ¹³C Solid-State NMR Chemical Shifts for 1-(1-Naphthyl)-3-phenyl-2-thio-urea
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Thiocarbonyl (C=S) | 180 - 185 |
| Naphthyl Carbons | 110 - 140 |
| Phenyl Carbons | 120 - 145 |
Other Specialized Spectroscopic Techniques:
Other advanced spectroscopic techniques can also be employed for the analysis of 1-(1-naphthyl)-3-phenyl-2-thiourea. For example, Surface-Enhanced Raman Spectroscopy (SERS) could provide highly sensitive and specific vibrational information about the molecule when adsorbed on a nanostructured metal surface. This would be particularly useful for trace detection in complex samples.
Emerging Applications and Future Research Directions for 1 1 Naphthyl 3 Phenyl 2 Thio Urea in Materials Science and Advanced Catalysis
Potential Integration into Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes)
The integration of novel organic molecules into optoelectronic devices represents a frontier in materials science. While direct research on the application of 1-(1-naphthyl)-3-phenyl-2-thio-urea in devices like Organic Light-Emitting Diodes (OLEDs) is still in its nascent stages, the broader class of aroyl-substituted thioureas is noted for possessing remarkable optical and electronic properties. nih.gov These properties are foundational for the development of materials used in optoelectronics.
The inherent characteristics of the 1-(1-naphthyl)-3-phenyl-2-thio-urea molecule, such as its aromatic rings (naphthyl and phenyl), suggest a potential for π-π stacking interactions and charge transport capabilities, which are crucial for semiconductor performance in OLEDs. The thiourea (B124793) core can influence the energy levels (HOMO/LUMO) of the molecule, which is a key factor in designing efficient charge-injecting and light-emitting layers. Future research could focus on synthesizing derivatives of this compound and characterizing their photophysical properties, such as absorption, emission spectra, and quantum yields, to evaluate their suitability for optoelectronic applications.
Development of Novel Chemosensors and Molecular Probes
The thiourea functional group is an excellent hydrogen-bond donor and can readily coordinate with metal ions via its sulfur and nitrogen atoms. researchgate.netsioc-journal.cn This makes thiourea derivatives, including those with naphthyl and phenyl substituents, highly effective as chemosensors for detecting various ions and molecules. nih.govconsensus.app Research has demonstrated that these compounds can signal the presence of specific analytes through observable changes, such as a shift in color (colorimetric) or a change in light emission (fluorometric). sioc-journal.cnnih.gov
Naphthyl thiourea-based derivatives have been successfully developed as fluorescent chemosensors for detecting metal ions like Silver (Ag⁺) and Zinc (Zn²⁺), exhibiting rapid responses and low detection limits. nih.govconsensus.app For instance, a sensor showed detection limits of 3.82 μM for Ag⁺ and 0.21 μM for Zn²⁺. nih.govconsensus.app The sensing mechanism often involves the formation of a complex between the thiourea derivative and the target ion, which alters the electronic properties of the molecule and leads to a change in its fluorescence. sioc-journal.cnnih.gov
Furthermore, various phenyl- and naphthyl-thiourea derivatives have been synthesized and studied for their ability to bind with anions and heavy metals like mercury (Hg²⁺). analis.com.mysioc-journal.cn The interaction between the sensor and the analyte can be studied using techniques like UV-Vis and ¹H NMR titration to confirm the binding mode and stoichiometry. analis.com.my For example, studies on N-benzamido-N'-phenylthioureas showed that hydrogen bonding with anions caused a color change from colorless to yellow. sioc-journal.cn The selectivity of these sensors can be tuned by modifying the substituents on the phenyl ring or by changing the polarity of the solvent. sioc-journal.cn
| Sensor Derivative Type | Analyte(s) Detected | Sensing Method | Key Findings | Reference(s) |
| Naphthyl thiourea-based | Ag⁺, Zn²⁺ | Fluorescence (Turn-on) | Rapid response; Detection limits of 3.82 μM (Ag⁺) and 0.21 μM (Zn²⁺). | nih.gov, consensus.app, seoultech.ac.kr |
| Naphthyl-phenylenediamine | Hg²⁺ | Colorimetric, UV-Vis, ¹H NMR | Formation of a 1:1 complex confirmed. | analis.com.my |
| N-benzamido-N'-phenylthiourea | Anions (CH₃CO₂⁻, H₂PO₄⁻, etc.) | Colorimetric (UV-Vis) | Hydrogen bond formation leads to color change; selectivity tunable by solvent polarity. | sioc-journal.cn |
| Dihydro phenylquinazolinone | Ni²⁺, Cu²⁺ | Colorimetric, Fluorescence | Instant color change from colorless to yellow; fluorescence quenching. | rsc.org |
Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. nih.govmdpi.com The designability and tunability of these frameworks make them suitable for a wide range of applications, including gas storage, separation, and catalysis. nih.govresearchgate.net
The incorporation of thiourea-based ligands into MOFs is an emerging area of interest. Phenyl-substituted acylthiourea-carboxylic acid ligands have been used to construct flexible and stable MOFs. researchgate.net These ligands possess multiple coordination sites (sulfur, oxygen, nitrogen) and can form strong bonds with metal centers. researchgate.netresearchgate.net Although the direct use of 1-(1-naphthyl)-3-phenyl-2-thio-urea as a linker in MOF or COF synthesis has not been extensively reported, its structural motifs suggest significant potential.
To be used as a linker, the 1-(1-naphthyl)-3-phenyl-2-thio-urea molecule would need to be functionalized with coordinating groups, such as carboxylates or pyridyls, on its naphthyl or phenyl rings. Such modified ligands could then be reacted with metal nodes to assemble novel MOFs. The resulting frameworks could exhibit interesting properties derived from both the porous structure and the embedded thiourea functionality. For example, the presence of the sulfur atom could lead to frameworks with a high affinity for heavy metals, making them useful for environmental remediation. Chiral versions of these ligands could also be used to create homochiral MOFs for applications in enantioselective separations. rsc.org
Exploration of 1-(1-Naphthyl)-3-phenyl-2-thio-urea as an Organocatalyst or Ligand in Asymmetric Catalysis
Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in synthetic chemistry, particularly for asymmetric reactions that produce specific stereoisomers of a molecule. rsc.org Thiourea derivatives have been identified as highly effective organocatalysts due to their ability to activate substrates through double hydrogen bonding. rsc.orgrsc.org
Chiral thiourea-based molecules are well-recognized for their ability to catalyze a variety of enantioselective reactions. rsc.orgnih.gov Bifunctional thiourea catalysts, which contain both a hydrogen-bond-donating thiourea group and a basic site (like an amine), can simultaneously activate both the electrophile and the nucleophile in a reaction, leading to high efficiency and stereoselectivity. nih.govnih.gov These catalysts have been successfully applied in reactions such as the Michael addition, aza-Henry reaction, and Petasis-type reactions. nih.gov
The structure of 1-(1-naphthyl)-3-phenyl-2-thio-urea contains the essential thiourea core. By introducing chiral centers and functional groups, it can be transformed into a bifunctional organocatalyst. The naphthyl and phenyl groups can be modified to tune the catalyst's steric and electronic properties, thereby influencing the outcome of the catalytic reaction. The development of chiral naphthyl thioureas is an active area of research, with applications extending to various asymmetric transformations. researchgate.net These catalysts are valued for being metal-free, which is advantageous in the synthesis of pharmaceuticals and other fine chemicals. chemrxiv.org
| Catalyst Type | Reaction Type | Mechanism | Key Features | Reference(s) |
| Bifunctional aminothiourea | Michael addition, aza-Henry | Dual activation via H-bonding and acid-base interaction | Efficient for a wide range of nucleophilic additions. | nih.gov |
| Thiourea-based | Glycosylation | Activation of glycosyl donors via H-bonding | Highly stereoselective; a promising area in carbohydrate chemistry. | rsc.org |
| Chiral thiourea | Asymmetric multicomponent reactions | Double H-bonding activation | Enables complex molecule synthesis in fewer steps under green conditions. | rsc.org |
| Takemoto's catalyst | Michael addition | Bifunctional H-bonding | Relies on specific conformation and simultaneous coordination of reactants. | nih.gov |
Identification of Unexplored Research Avenues and Addressing Current Challenges in Naphthyl-Phenyl Thio-Urea Chemistry
Despite the promising potential of 1-(1-naphthyl)-3-phenyl-2-thio-urea and its derivatives, several research avenues remain largely unexplored, and certain challenges need to be addressed.
Unexplored Research Avenues:
Systematic Optoelectronic Studies: A comprehensive investigation into the photophysical and electronic properties of 1-(1-naphthyl)-3-phenyl-2-thio-urea and its systematically modified derivatives is currently lacking. Such studies are essential to validate its potential in OLEDs and other electronic devices.
MOF and COF Synthesis: The design and synthesis of functionalized 1-(1-naphthyl)-3-phenyl-2-thio-urea ligands for incorporation into MOFs and COFs is a significant, untapped research area. These new materials could possess unique catalytic, sensing, or adsorptive properties.
Expanded Catalytic Scope: While thiourea catalysis is well-established, the specific application of catalysts derived from 1-(1-naphthyl)-3-phenyl-2-thio-urea in a broader range of asymmetric multicomponent reactions is an area ripe for exploration. rsc.org
Supramolecular Chemistry: The hydrogen-bonding capabilities of the thiourea moiety could be exploited to build complex supramolecular assemblies and organogels with unique functions.
Current Challenges:
Synthetic Accessibility: Developing efficient and scalable synthetic routes to functionalized derivatives of 1-(1-naphthyl)-3-phenyl-2-thio-urea is crucial for its widespread application. This includes methods for regioselective functionalization of the aromatic rings. researchgate.net
Mechanistic Understanding: Deeper mechanistic studies, combining experimental and computational methods, are needed to fully understand how the structure of these molecules relates to their function in sensing and catalysis. nih.gov This knowledge is key to designing more efficient and selective systems.
Stability and Processability: For practical applications in materials science, the chemical and thermal stability of materials based on this compound must be thoroughly evaluated. Furthermore, their processability into films and devices needs to be optimized.
Q & A
Q. What are the standard synthetic routes for preparing 1-(1-naphthyl)-3-phenyl-2-thiourea, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via the reaction of 1-naphthyl isothiocyanate with substituted anilines. A common protocol involves using inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Reaction temperature (e.g., reflux at 110–120°C) and stoichiometric ratios of isothiocyanate to amine (typically 1:1.1) are critical for minimizing side products. Characterization via H/C NMR and FT-IR is essential to confirm the thiourea linkage (–NH–C(=S)–NH–) .
Q. How can researchers verify the purity and structural integrity of this thiourea derivative?
Purity assessment requires HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Structural confirmation involves H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm and thiourea NH signals at δ 9–10 ppm) and HRMS for molecular ion validation. Elemental analysis (C, H, N, S) is recommended for bulk samples .
Q. What are the primary applications of 1-(1-naphthyl)-3-phenyl-2-thiourea in academic research?
The compound is studied as a scaffold in medicinal chemistry for targeting enzymes (e.g., kinases) or receptors (e.g., adenosine A2A) due to its hydrogen-bonding capacity . It also serves as a precursor in heterocyclic synthesis (e.g., thiazoles) via cyclization reactions .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate the bioactivity of 1-(1-naphthyl)-3-phenyl-2-thiourea derivatives?
Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., PDB ID: 4EIY for adenosine A2A receptor) can predict binding affinities. Key parameters include:
Q. What strategies resolve contradictions in spectroscopic data for thiourea derivatives across studies?
Discrepancies in NMR shifts may arise from solvent polarity (DMSO vs. CDCl3) or tautomerism (thione-thiol equilibrium). Strategies include:
Q. How do substituents on the phenyl ring influence the reactivity and biological activity of this thiourea?
Electron-withdrawing groups (e.g., –NO2, –Cl) enhance hydrogen-bond acceptor strength, improving enzyme inhibition (e.g., IC50 reductions of 20–40% in kinase assays). Steric effects from ortho-substituents may reduce binding pocket access, necessitating QSAR modeling to balance electronic and steric parameters .
Methodological Considerations
Q. What safety protocols are recommended for handling 1-(1-naphthyl)-3-phenyl-2-thiourea in the lab?
Refer to GHS hazard codes (e.g., H302: harmful if swallowed) and SDS guidelines. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency procedures include rinsing exposed skin with water and consulting databases like CAMEO Chemicals or ChemIDplus for spill management .
Q. How can researchers address challenges in reproducing synthetic yields reported in literature?
Common issues include:
- Trace moisture leading to isothiocyanate hydrolysis; ensure anhydrous conditions via molecular sieves.
- Incomplete amine deprotonation; optimize base equivalents (e.g., 1.2 eq. Et3N).
- Monitor reaction progress via TLC (hexane/ethyl acetate 7:3) .
Data and Nomenclature
Q. Why does this compound appear under multiple synonyms (e.g., ANTU, 1-Naphthylthiourea) in databases, and how does this affect literature searches?
The compound is historically named for its applications (e.g., ANTU as a rodenticide) and IUPAC nomenclature. Use CAS Registry (e.g., 86-84-0 for 1-naphthyl isocyanate derivatives) and cross-reference databases like PubChem to avoid omissions .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
